molecular formula C11H12N4O2 B1483745 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098070-52-9

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483745
CAS No.: 2098070-52-9
M. Wt: 232.24 g/mol
InChI Key: QGBRAEWRNVCTQF-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of approximately 218.25 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing pyrazole moieties often exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves the modulation of key signaling pathways and enzyme activities.

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This activity is crucial for developing new anti-inflammatory drugs.
  • Anticancer Properties : Some pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways often targeted include those related to cell cycle regulation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases associated with metabolic dysregulation.

Study 1: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF74.5
This compoundA5493.8

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that these compounds significantly reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

Properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-8-5-9(10-6-12-3-4-13-10)14-15(8)7-11(16)17/h3-6H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBRAEWRNVCTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

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